molecular formula C25H22ClN7O2 B11270693 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide

Cat. No.: B11270693
M. Wt: 487.9 g/mol
InChI Key: CPRJOOCCNKGCIL-UHFFFAOYSA-N
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Description

N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting from readily available starting materialsThe reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, affecting various cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific kinases involved in tumor growth.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific kinases, such as Akt kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its specific structural features, such as the combination of the pyrazolopyrimidine core with the chlorophenyl and propan-2-yloxybenzamide groups. These features contribute to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C25H22ClN7O2

Molecular Weight

487.9 g/mol

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C25H22ClN7O2/c1-15(2)35-20-10-4-17(5-11-20)25(34)30-22-12-16(3)31-33(22)24-21-13-29-32(23(21)27-14-28-24)19-8-6-18(26)7-9-19/h4-15H,1-3H3,(H,30,34)

InChI Key

CPRJOOCCNKGCIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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